Cas no 162558-79-4 (2-Propenoic acid,3-phenyl-,[(1S,3S,4R,4aR,5R,6R,8S,11R,12R,12aS)-1,3,5,8,11,12-hexakis(acetyloxy)-1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-9,12a,13,13-tetramethyl-6,10-methanobenzocyclodecen-4-yl]methylester, (2E)- (9CI))
![2-Propenoic acid,3-phenyl-,[(1S,3S,4R,4aR,5R,6R,8S,11R,12R,12aS)-1,3,5,8,11,12-hexakis(acetyloxy)-1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-9,12a,13,13-tetramethyl-6,10-methanobenzocyclodecen-4-yl]methylester, (2E)- (9CI) structure](https://pt.kuujia.com/scimg/cas/162558-79-4x500.png)
162558-79-4 structure
Nome do Produto:2-Propenoic acid,3-phenyl-,[(1S,3S,4R,4aR,5R,6R,8S,11R,12R,12aS)-1,3,5,8,11,12-hexakis(acetyloxy)-1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-9,12a,13,13-tetramethyl-6,10-methanobenzocyclodecen-4-yl]methylester, (2E)- (9CI)
N.o CAS:162558-79-4
MF:C41H52O14
MW:768.84475995322
CID:217089
2-Propenoic acid,3-phenyl-,[(1S,3S,4R,4aR,5R,6R,8S,11R,12R,12aS)-1,3,5,8,11,12-hexakis(acetyloxy)-1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-9,12a,13,13-tetramethyl-6,10-methanobenzocyclodecen-4-yl]methylester, (2E)- (9CI) Propriedades químicas e físicas
Nomes e Identificadores
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- 2-Propenoic acid,3-phenyl-,[(1S,3S,4R,4aR,5R,6R,8S,11R,12R,12aS)-1,3,5,8,11,12-hexakis(acetyloxy)-1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-9,12a,13,13-tetramethyl-6,10-methanobenzocyclodecen-4-yl]methylester, (2E)- (9CI)
- 2-Propenoic acid,3-phenyl-,[(1S,3S,4R,4aR,5R,6R,8S,11R,12R,12aS)-1,3,5,8,11,12-hexakis(acetyloxy)-1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-9,12a,13,13-tetramethyl-6,10-methanobenzocyclodecen-4-yl]meth
- (+)-Taxchin B
- 2-Propenoicacid, 3-phenyl-,[1,3,5,8,11,12-hexakis(acetyloxy)-1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-9,12a,13,13-tetramethyl-6,10-methanobenzocyclodecen-4-yl]methylester, [1S-[1a,3b,4a(E),4ab,5b,6a,8b,11a,12b,12aa]]-
- Taxchin B
-
- Inchi: 1S/C41H52O14/c1-21-31(50-22(2)42)18-30-37(53-25(5)45)36-29(20-49-34(48)17-16-28-14-12-11-13-15-28)32(51-23(3)43)19-33(52-24(4)44)41(36,10)39(55-27(7)47)38(54-26(6)46)35(21)40(30,8)9/h11-17,29-33,36-39H,18-20H2,1-10H3/b17-16+/t29-,30+,31+,32+,33+,36+,37-,38-,39+,41-/m1/s1
- Chave InChI: BRKLRAVZNXASOZ-MWOXOIIXSA-N
- SMILES: C(OC[C@H]1[C@@]2([H])[C@H](OC(C)=O)[C@@]3([H])C(C)(C)C(=C(C)[C@@H](OC(C)=O)C3)[C@@H](OC(C)=O)[C@H](OC(C)=O)[C@]2(C)[C@@H](OC(C)=O)C[C@@H]1OC(C)=O)(=O)/C=C/C1=CC=CC=C1
Propriedades Computadas
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 14
- Contagem de Átomos Pesados: 55
- XLogP3: 5.205
2-Propenoic acid,3-phenyl-,[(1S,3S,4R,4aR,5R,6R,8S,11R,12R,12aS)-1,3,5,8,11,12-hexakis(acetyloxy)-1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-9,12a,13,13-tetramethyl-6,10-methanobenzocyclodecen-4-yl]methylester, (2E)- (9CI) Literatura Relacionada
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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4. Back matter
162558-79-4 (2-Propenoic acid,3-phenyl-,[(1S,3S,4R,4aR,5R,6R,8S,11R,12R,12aS)-1,3,5,8,11,12-hexakis(acetyloxy)-1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-9,12a,13,13-tetramethyl-6,10-methanobenzocyclodecen-4-yl]methylester, (2E)- (9CI)) Produtos relacionados
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